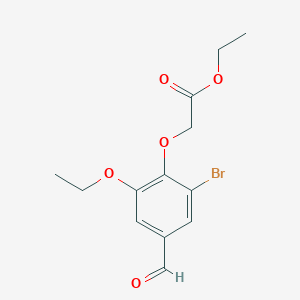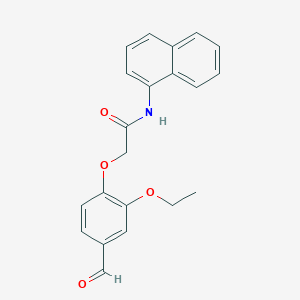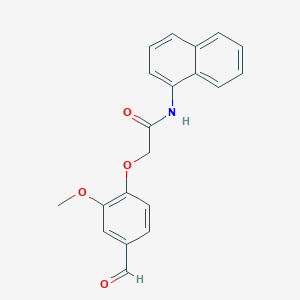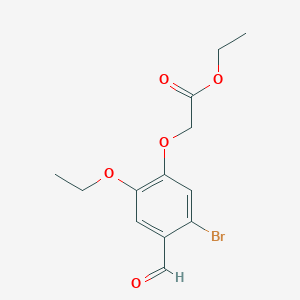
Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is a chemical compound with the molecular formula C13H15BrO5 . It has an average mass of 331.159 Da and a monoisotopic mass of 330.010284 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 5 oxygen atoms . The exact 3D structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Crystal Structure Studies
Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate and its derivatives have been studied for their crystal and molecular structures. For instance, the crystal and molecular structures of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, were confirmed using single crystal X-ray diffraction data. These studies are important for understanding the physical and chemical properties of these compounds, which could be relevant in various applications including material science and pharmaceuticals (Kaur et al., 2012).
Synthesis and Reactivity
The synthesis and reactivity of compounds structurally related to this compound have been explored. For example, the title compound 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate was synthesized through an intramolecular cycloaddition reaction. Understanding these reactions is crucial for developing new synthetic routes and potentially for the creation of novel compounds with beneficial properties (He, 2010).
Biological Activities
Studies on similar molecules have highlighted their potential for various biological activities. For instance, L-proline-catalyzed reactions involving ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate produced thieno[3,2-c]thiopyran derivatives, which can be significant in the context of medicinal chemistry for developing new therapeutic agents (Indumathi et al., 2010).
Fluorescent Agents
The synthesis of fluorescent agents like Zinquin ester, which involves compounds related to this compound, has been documented. These agents are specific for zinc(II) and can be used in the study of biological zinc(II), highlighting their importance in biochemistry and cellular biology (Mahadevan et al., 1996).
Antioxidant Properties
Research on structurally similar compounds has shown potential antioxidant properties. For example, nitrogen-containing bromophenols derived from marine algae, which are structurally related to this compound, exhibited potent scavenging activity against radicals. Such properties are valuable in the development of natural antioxidants for use in food and pharmaceutical industries (Li et al., 2012).
Marine Natural Products
Compounds isolated from marine organisms, such as fungi, that are related to this compound, have been studied for their unique structures and properties. These studies contribute to the discovery of new natural products with potential applications in various fields including drug discovery and material science (Wu et al., 2009).
Eigenschaften
IUPAC Name |
ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGGSTPZPGACLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B474803.png)
![2-[(4-Bromophenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B474812.png)
![4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B474822.png)
![N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B474823.png)




![4-(4-hydroxyphenyl)-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B474899.png)

![6-[5-bromo-2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B474935.png)
![5-iodo-3-(4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B474946.png)
![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)